REACTION_CXSMILES
|
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(N)N
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10-20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution was evaporated to dryness over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 195°-220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 230°-245° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
ADDITION
|
Details
|
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
|
Duration
|
5 min
|
Reaction Time |
15 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(N)N
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10-20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution was evaporated to dryness over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 195°-220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 230°-245° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
ADDITION
|
Details
|
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
|
Duration
|
5 min
|
Reaction Time |
15 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].C1(=O)OC(=O)C=C1.[OH-].[NH4+]>O>[C:2]([OH:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([OH:12])=[O:11])([C:6]([OH:8])=[O:7])[OH:5].[CH:15]([NH2:22])([NH2:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(N)N
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10-20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution was evaporated to dryness over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 195°-220° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
The solid was then heated at 230°-245° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
Finally, the solid was heated at 230°-245° C. for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
ADDITION
|
Details
|
a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes
|
Duration
|
5 min
|
Reaction Time |
15 (± 5) min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: PH |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |